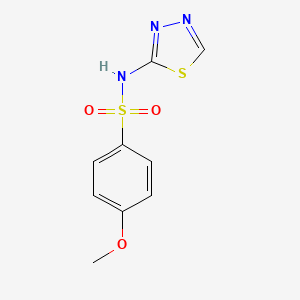

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S2/c1-15-7-2-4-8(5-3-7)17(13,14)12-9-11-10-6-16-9/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHVYCQAGFWSHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-1,3,4-thiadiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the sulfonamide bond . The reaction can be summarized as follows:

- Dissolve 4-methoxybenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.

- Add 2-amino-1,3,4-thiadiazole to the solution.

- Introduce the base (e.g., triethylamine) to the reaction mixture.

- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide.

Reduction: The sulfonamide group can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

Oxidation: 4-hydroxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide.

Reduction: 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study reported that compounds featuring the 1,3,4-thiadiazole moiety exhibited promising anticancer properties. Specifically, a derivative of this compound showed effective inhibition of cancer cell proliferation with GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel . The mechanisms involved include:

- Inhibition of Cell Proliferation : The compound disrupts key cellular processes leading to reduced growth rates in cancer cells.

- Induction of Apoptosis : It triggers programmed cell death pathways, which are crucial for eliminating cancerous cells.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression. These studies highlight:

- Binding Affinity : The compound forms stable interactions with target proteins through hydrogen bonds and hydrophobic interactions.

- Target Enzymes : Investigations have focused on enzymes such as NUDT5, which play a significant role in nucleotide metabolism and cancer cell survival .

Other Therapeutic Applications

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds containing the thiadiazole structure have also been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death .

In cancer cells, the compound may exert its effects by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The thiadiazole ring is believed to play a crucial role in this process by interacting with cellular proteins involved in apoptosis regulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with structurally related sulfonamide-thiadiazole hybrids:

Key Observations :

- Substituent Effects: The isobutyl group in Glysobuzole increases molecular weight and lipophilicity compared to the target compound, likely enhancing membrane permeability . Electron-withdrawing groups (e.g., bromo in Compound 11) may improve antimicrobial activity by modulating electronic interactions with bacterial targets .

Antimicrobial Activity:

- Compound 11 (4-bromo derivative) demonstrated potent activity against Staphylococcus aureus (inhibition zones >20 mm), attributed to the synergistic effects of the bromo and chlorobenzyl groups .

- Glysobuzole, despite structural similarity, is used as an antidiabetic, highlighting how minor substituent changes redirect biological targets .

- The target compound’s activity remains uncharacterized, but its unsubstituted thiadiazole may limit potency compared to analogs with bulkier groups .

Biological Activity

4-Methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse biological activities. The presence of the 1,3,4-thiadiazole moiety contributes significantly to its pharmacological potential. This article explores the biological activity of this compound, including its antimicrobial, anticancer, anti-inflammatory, and other medicinal properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 250.27 g/mol. The structure features a methoxy group and a thiadiazole ring, which are crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiadiazole derivatives. For instance:

- In vitro Studies : Various derivatives of 1,3,4-thiadiazole have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli . The incorporation of different substituents on the thiadiazole ring has been shown to enhance antibacterial potency.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| 5-substituted thiadiazoles | E. coli | High |

Anticancer Activity

Recent research highlights the anticancer potential of compounds containing the thiadiazole moiety. For example:

- Cell Line Studies : In vitro assays against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have shown that certain derivatives can induce cell cycle arrest and apoptosis . The mechanism often involves DNA damage leading to cell death.

| Compound | Cell Line | Mechanism |

|---|---|---|

| 4e | HepG2 | S phase arrest |

| 4i | MCF-7 | G2/M phase arrest |

Anti-inflammatory Activity

Thiadiazole derivatives have been reported to exhibit anti-inflammatory effects. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

Case Studies

- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against clinical isolates. Compounds with specific substitutions showed enhanced activity against resistant strains of bacteria .

- Anticancer Screening : Another study focused on the cytotoxic effects of synthesized thiadiazole compounds on cancer cell lines. Results indicated that modifications at specific positions on the thiadiazole ring significantly influenced their anticancer efficacy .

Q & A

Q. Basic

- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons) and sulfonamide linkage (δ 3.5–3.8 ppm for methoxy groups) .

- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and thiadiazole C=N vibrations (~1600 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 327) .

How do electronic effects of substituents modulate the compound’s reactivity in nucleophilic substitution reactions?

Advanced

Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance sulfonamide electrophilicity, facilitating nucleophilic attack at the sulfur center. For example:

- Substitution at Thiadiazole C-5 : Electron-deficient aryl groups increase reactivity toward alkyl halides (e.g., benzyl chloride) in SN2 reactions, yielding derivatives with improved solubility .

- Methoxy Group Impact : The 4-methoxy group donates electron density via resonance, reducing sulfonamide acidity (pKa ~9.5) and altering binding to biological targets like carbonic anhydrase .

What in vitro and in vivo models are appropriate for evaluating its anticancer potential?

Q. Advanced

- In Vitro :

- In Vivo :

How can computational methods predict ADMET properties of this sulfonamide derivative?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding to human serum albumin (HSA) to predict plasma protein binding (>90% suggests low free drug availability) .

- QSAR Models : Use descriptors like logP (2.1–2.5) and topological polar surface area (TPSA ~90 Ų) to estimate blood-brain barrier permeability (likely low) .

- CYP450 Inhibition : Docking studies with CYP3A4/2D6 isoforms identify potential drug-drug interactions .

What strategies mitigate stability issues during long-term storage of sulfonamide-thiadiazole compounds?

Q. Basic

- Lyophilization : Store as lyophilized powders at −20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide bond .

- Excipient Formulation : Use cyclodextrins or PEG-400 to enhance aqueous solubility and reduce aggregation .

How does the compound’s tautomeric behavior in solution affect its biological activity?

Advanced

The thiadiazole ring exhibits thione-thiol tautomerism, which influences hydrogen-bonding capacity. For example:

- Thione Form (predominant at pH 7.4) : Stabilizes interactions with enzyme active sites (e.g., dihydrofolate reductase) via N–H⋯O hydrogen bonds .

- Thiol Form : Enhances metal chelation (e.g., Zn²+ in matrix metalloproteinases), altering inhibitory potency . Tautomer ratios can be quantified using ¹H-¹⁵N HSQC NMR in DMSO-d₆ .

What catalytic systems improve regioselectivity in thiadiazole functionalization?

Q. Advanced

- Palladium Catalysis : Suzuki-Miyaura coupling at C-5 of thiadiazole using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (80°C, 12 h) achieves >85% yield .

- Organocatalysts : Proline derivatives (e.g., L-proline) enhance asymmetric alkylation of thiadiazole thiols with enantiomeric excess (ee) up to 78% .

How can researchers validate target engagement in complex biological matrices?

Q. Advanced

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins (e.g., HSP90) in cell lysates after compound treatment .

- Click Chemistry : Introduce an alkyne handle at the sulfonamide nitrogen for subsequent conjugation to biotin-azide probes, enabling pull-down and LC-MS/MS identification .

Notes

- References : Avoided non-authoritative sources (e.g., BenchChem) per guidelines.

- Data Gaps : Limited pharmacokinetic data in the evidence; recommend supplementary in silico modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.